3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid chemical properties
3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid chemical properties
An In-depth Technical Guide on the Chemical Properties of 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is a cornerstone of modern drug discovery. Strained ring systems, such as the cyclobutane core, have emerged as particularly valuable frameworks. This technical guide provides a comprehensive overview of 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid, a compound that marries the conformational rigidity of the cyclobutane ring with the key pharmacophoric elements of a tertiary alcohol, a phenyl group, and a carboxylic acid. We will delve into its physicochemical properties, spectroscopic signature, synthetic pathways, and its potential applications as a versatile building block in medicinal chemistry.
Core Molecular Attributes and Physicochemical Properties
3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid (CAS No: 23761-26-4) is a solid compound whose structure presents a unique spatial arrangement of functional groups. The central four-membered ring imposes significant conformational constraints, which can be advantageous in designing molecules with high target specificity.
Key Physicochemical Data
A summary of the primary physical and chemical properties is presented below. These values are critical for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₃ | [1][2][3] |
| Molecular Weight | 192.21 g/mol | [3] |
| Physical Form | Solid | |
| Purity (Typical) | ≥97% | [2] |
| CAS Number | 23761-26-4 | [2][3][4] |
| InChI Key | PAVXBGIOIYHQMN-UHFFFAOYSA-N | |
| Storage Conditions | 4°C, under inert atmosphere |
Spectroscopic Profile (Predicted)
While a comprehensive, publicly available spectral database for this specific molecule is limited, its structure allows for reliable prediction of its key spectroscopic features. These predictions are invaluable for reaction monitoring and structural confirmation.
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the diastereotopic cyclobutane protons, typically in the δ 2.0-3.5 ppm range. The phenyl protons will present as multiplets in the aromatic region (δ 7.2-7.6 ppm). The hydroxyl and carboxylic acid protons will appear as broad singlets with chemical shifts that are highly dependent on solvent and concentration.
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¹³C NMR: The carbon spectrum would be characterized by a quaternary carbon signal for C-OH around δ 70-80 ppm. The cyclobutane ring carbons would appear in the δ 30-50 ppm range. The carboxylic acid carbonyl signal would be significantly downfield, anticipated around δ 175-185 ppm. Aromatic carbons would resonate between δ 125-145 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretch from approximately 2500-3300 cm⁻¹ (encompassing both the alcohol and the hydrogen-bonded carboxylic acid). A strong, sharp C=O stretch for the carboxylic acid will be prominent around 1700-1725 cm⁻¹. C-O stretching and aromatic C=C stretching will also be visible.
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Mass Spectrometry (MS): The molecular ion peak [M]⁺ at m/z 192.21 would be expected. Common fragmentation patterns would include the loss of a water molecule (H₂O, 18 Da) and the loss of a carboxyl group (COOH, 45 Da).
Synthesis and Mechanistic Considerations
The construction of the strained cyclobutane ring, particularly with a quaternary center, requires careful synthetic planning. The most logical and frequently employed strategy for this class of molecules involves the nucleophilic addition of an organometallic reagent to a cyclobutanone precursor.
Retrosynthetic Strategy
The primary C-C bond disconnection is between the phenyl group and the cyclobutane ring, identifying a phenyl-based nucleophile and a cyclobutanone electrophile as key synthons. This leads to a practical and scalable synthetic route.
Caption: Retrosynthetic pathway for the target molecule.
Detailed Experimental Protocol
This protocol outlines a two-step synthesis starting from commercially available ethyl 3-oxocyclobutane-1-carboxylate. The causality behind each step is explained to ensure reproducibility and understanding.
Step 1: Grignard Addition to Ethyl 3-oxocyclobutane-1-carboxylate
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Objective: To form the C-Ph bond and create the tertiary alcohol via nucleophilic addition.
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Methodology:
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Apparatus Preparation: A three-neck round-bottom flask is equipped with a dropping funnel, reflux condenser, and nitrogen inlet. All glassware must be rigorously flame-dried or oven-dried. Rationale: Grignard reagents are potent nucleophiles and strong bases; they react destructively with water.
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Grignard Reagent Formation: Magnesium turnings (1.2 eq.) are placed in the flask. A solution of bromobenzene (1.1 eq.) in anhydrous diethyl ether is added dropwise. A single iodine crystal can be added to initiate the reaction by etching the passivating magnesium oxide layer. The reaction is exothermic and should maintain a gentle reflux.
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Nucleophilic Addition: The solution of ethyl 3-oxocyclobutane-1-carboxylate (1.0 eq.) in anhydrous diethyl ether is cooled to 0 °C. The prepared Grignard reagent is added slowly via cannula or dropping funnel. Rationale: The low temperature helps control the exothermic reaction and minimizes potential side reactions.
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Reaction Quench: Upon completion (monitored by TLC), the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Rationale: NH₄Cl is a weak acid, sufficient to protonate the alkoxide intermediate without causing potential acid-catalyzed degradation of the tertiary alcohol.
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Work-up: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice more with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude ethyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate.
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Step 2: Saponification to the Carboxylic Acid
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Objective: To hydrolyze the ethyl ester to the final carboxylic acid product.
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Methodology:
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Hydrolysis: The crude ester is dissolved in a mixture of ethanol and water. An excess of lithium hydroxide (LiOH, ~2.0 eq.) is added. The mixture is stirred at room temperature until TLC indicates the complete consumption of the starting ester. Rationale: LiOH provides the hydroxide ions for nucleophilic acyl substitution, hydrolyzing the ester. Ethanol acts as a co-solvent to ensure miscibility.
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Acidification: The reaction mixture is cooled in an ice bath and acidified to a pH of ~2-3 with 1M HCl. Rationale: Acidification protonates the carboxylate salt, precipitating the neutral carboxylic acid product, which is often less water-soluble.
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Extraction and Purification: The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid, can be purified by recrystallization or column chromatography.
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Caption: Experimental workflow for the synthesis of the title compound.
Relevance and Applications in Drug Development
The carboxylic acid functional group is present in approximately 25% of all commercial pharmaceuticals, valued for its ability to form strong ionic and hydrogen-bond interactions with biological targets.[5] However, its ionizable nature can limit membrane permeability and bioavailability.[6]
A Scaffold for Conformational Constraint
The primary value of the 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid scaffold lies in its rigidity. Unlike flexible aliphatic chains, the cyclobutane ring locks the substituents—the carboxylic acid, hydroxyl group, and phenyl ring—into well-defined spatial vectors. This pre-organization can significantly reduce the entropic penalty of binding to a protein target, potentially leading to higher affinity and selectivity.
Utility as a Versatile Intermediate
This molecule is a key intermediate for creating libraries of novel compounds.[7][8]
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The carboxylic acid can be converted into a wide range of amides, esters, and other bioisosteres to modulate properties like solubility, cell permeability, and metabolic stability.[5][6]
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The tertiary alcohol provides a handle for further functionalization or can act as a critical hydrogen bond donor.
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The phenyl group can be substituted with various functionalities to explore structure-activity relationships (SAR) within a target's binding pocket.
Cyclobutane-containing dicarboxylic acids and their derivatives have shown promise as building blocks for polymers and have been investigated in pharmaceuticals.[9] The strain-driven reactivity of the cyclobutane ring is also a feature of interest for specialized applications.[4]
Conclusion
3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid is more than a simple chemical entity; it is a strategically designed building block for medicinal chemistry. Its rigid framework offers a solution to the challenge of conformational ambiguity in drug design, while its functional group handles provide numerous avenues for synthetic elaboration. A thorough understanding of its chemical properties and synthetic methodologies, as outlined in this guide, empowers researchers to effectively leverage this scaffold in the development of next-generation therapeutics.
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